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Compound of Interest

2-Bromo-5-hydroxyisonicotinic
Compound Name:

acid
CAS No.: 1196156-65-6
Cat. No.: B3220440

Get Quote

\ J

Target Audience: Materials Scientists, Crystal Engineers, and Supramolecular Chemists Focus:
Metal-Organic Frameworks (MOFs), Coordination Polymers (CPs), and Post-Synthetic
Modification (PSM)

Executive Summary & Chemical Profiling

In the design of advanced porous materials, the selection of multifunctional organic linkers is
the primary determinant of framework topology, stability, and utility. 2-Bromo-5-
hydroxyisonicotinic acid (CAS: 1196156-65-6) represents a highly specialized, tri-functional
building block that bridges classical coordination chemistry with advanced supramolecular
crystal engineering.

Unlike simple isonicotinic acid, which relies solely on metal-ligand coordination, this derivative
incorporates three orthogonal interaction sites:
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» Pyridine-4-carboxylic Acid Core: Provides predictable, strong coordination to transition
metals (e.g., Zn2*, Cu?*, Ln3*) to form the primary robust framework.

e 2-Bromo Substituent: Acts as a highly directional halogen bond donor. The electron-deficient
region (the o -hole) on the bromine atom enables strong Br---Br, Br-:-F, or Br---O interactions,
which are critical for gas selectivity and framework flexibility[1][2].

o 5-Hydroxyl Group: Functions as a potent hydrogen bond donor/acceptor, rigidifying the pore
walls and preventing framework collapse during thermal activation (desolvation)[3].

This application note details the causality-driven protocols for utilizing 2-bromo-5-
hydroxyisonicotinic acid in the synthesis of halogen-bonded MOFs and its subsequent use
as a reactive handle for Post-Synthetic Modification (PSM).

Mechanistic Causality: Why This Ligand?

The integration of halogen bonding into MOFs remains an underexplored frontier compared to
hydrogen bonding. The o -hole on the 2-bromo position of the pyridine ring provides a highly
directional, tunable non-covalent interaction[4].

When synthesizing coordination polymers, the primary coordinate covalent bonds dictate the
2D or 3D backbone. However, during the critical desolvation phase (removing solvent from the
pores to activate the material), capillary forces often cause framework collapse. The presence
of the 2-bromo and 5-hydroxyl groups establishes a secondary supramolecular network (Br---Br
and O-H---O interactions). This secondary network acts as a "supramolecular scaffolding,"
guiding structural rearrangements into stable, metastable, or even MOF-glass states rather
than allowing the crystal to decompose[3]. Furthermore, exposed o -holes in the activated
pores have been shown to drastically enhance the selective adsorption of polarizable gases
(e.g., SFe over N2)[2].
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Logical assembly of 2-Bromo-5-hydroxyisonicotinic acid into supramolecular frameworks.

Experimental Protocols
Protocol 1: Solvothermal Synthesis of a Halogen-
Bonded Zn-MOF

Objective: To construct a robust 3D coordination network where pore stability is reinforced by

Br---Br halogen bonding.
Rationale for Experimental Choices:

o Metal Node: Zinc nitrate hexahydrate is selected because Zn2* readily forms predictable
tetrahedral or paddlewheel secondary building units (SBUs) with carboxylates.
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e Solvent System: A mixture of DMF and Ethanol (3:1) is used. DMF ensures the solubility of
the rigid ligand, while ethanol acts as a modulator to slow down crystal nucleation, yielding
diffraction-quality single crystals.

Step-by-Step Methodology:

e Precursor Preparation: Dissolve 0.1 mmol of 2-bromo-5-hydroxyisonicotinic acid in 3 mL
of N,N-dimethylformamide (DMF). In a separate vial, dissolve 0.1 mmol of Zn(NO3)2:6H20 in
1 mL of absolute ethanol.

e Mixing & Sonication: Combine the two solutions in a 10 mL thick-walled Pyrex glass vial.
Sonicate for 5 minutes to ensure complete homogenization.

o Solvothermal Assembly: Seal the vial tightly with a Teflon-lined cap. Place the vial in an
isothermal oven and heat at 100°C for 72 hours.

o Controlled Cooling: Program the oven to cool to room temperature at a rate of 2°C/hour.
Critical Step: Rapid cooling will induce thermal shock, causing the halogen-bonded
supramolecular network to fracture, resulting in amorphous powder rather than single
crystals.

e Harvesting: Decant the mother liquor. Wash the resulting block-shaped crystals three times
with fresh DMF (5 mL) to remove unreacted precursors, followed by three washes with
volatile ethanol (5 mL) to facilitate future desolvation.

Protocol 2: Post-Synthetic Modification (PSM) via
Suzuki-Miyaura Coupling

Objective: To covalently modify the internal pore surface by replacing the 2-bromo substituent
with a hydrophobic aryl group, tuning the MOF for hydrocarbon separation.

Rationale for Experimental Choices: The 2-bromo position on the electron-deficient pyridine
ring is highly activated for oxidative addition by Palladium catalysts. Performing this reaction
post-synthesis (solid-state PSM) ensures that the bulky aryl groups do not sterically hinder the
initial MOF crystallization process.

Step-by-Step Methodology:
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e Solvent Exchange: Immerse 50 mg of the synthesized Zn-MOF crystals in anhydrous
toluene for 48 hours, replacing the solvent every 12 hours to completely remove
ethanol/DMF from the pores.

o Catalyst Loading: In a Schlenk flask under Nz, combine the MOF crystals, 0.2 mmol of
phenylboronic acid, 0.05 mmol of Pd(PPhs)a (catalyst), and 0.5 mmol of K2COs (base) in 10
mL of anhydrous toluene.

o Heterogeneous Reaction: Heat the mixture gently at 85°C for 24 hours without stirring.
Critical Step: Do not use a magnetic stir bar, as mechanical grinding will destroy the MOF
crystallinity. Use gentle orbital shaking.

 Purification: Isolate the modified MOF via centrifugation. Wash extensively with toluene,
followed by dichloromethane, to remove the Pd catalyst and unreacted boronic acid.

o Activation: Heat the modified MOF under dynamic vacuum (103 Torr) at 120°C for 12 hours
to evacuate the pores prior to gas sorption analysis.
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Workflow for MOF synthesis, activation, and post-synthetic modification via Suzuki coupling.

Quantitative Data Summary
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The following table summarizes the interaction modalities and corresponding material
enhancements achieved when utilizing 2-bromo-5-hydroxyisonicotinic acid compared to
standard isonicotinic acid linkers.

. Typical Distance Material Science
Structural Feature Interaction Type
(A) Outcome
Establishes primary
Pyridine N / Carboxyl ) 2D/3D framework
Coordinate Covalent 19-22
@) topology and thermal

stability (up to 350°C).

Induces structural

) phase transitions
Halogen Bonding _ _
2-Bromo (o-hole) (Br--B1) 3.2-3.6 during desolvation;
enhances SFe/N2 gas

selectivity[1][2].

Enables pore surface
functionalization via

2-Bromo (C-Br bond) Covalent (PSM site) N/A cross-coupling without
framework

degradation.

Rigidifies pore walls;
Hydrogen Bonding (O- prevents structural
5-Hydroxyl (-OH) 25-28 )
H---O) collapse during

vacuum activation[3].
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

© 2026 BenchChem. All rights reserved. 7/8 Tech Support


https://www.researchgate.net/publication/358485002_Halogen_Bonding_and_pp_Stacking_Control_Reactivity_in_the_Solid_State
https://pubs.acs.org/doi/10.1021/jacs.3c10600
https://www.benchchem.com/product/b3220440?utm_src=pdf-custom-synthesis#bc-rfq
https://pubs.acs.org/doi/10.1021/acs.cgd.2c00908
https://www.researchgate.net/publication/8632062_Halogen_Bonding_and_pp_Stacking_Control_Reactivity_in_the_Solid_State
https://chemrxiv.org/engage/api-gateway/chemrxiv/assets/orp/resource/item/63bfa56c7410252dacec763c/original/de-solvation-of-metal-complexes-to-construct-metal-organic-framework-glasses.pdf
https://pubs.acs.org/doi/10.1021/jacs.3c11449
https://www.benchchem.com/product/b3220440/docs#application-note-2-bromo-5-hydroxyisonicotinic-acid-in-advanced-materials-science
https://www.benchchem.com/product/b3220440/docs#application-note-2-bromo-5-hydroxyisonicotinic-acid-in-advanced-materials-science
https://www.benchchem.com/product/b3220440/docs#application-note-2-bromo-5-hydroxyisonicotinic-acid-in-advanced-materials-science
https://www.benchchem.com/product/b3220440/docs#application-note-2-bromo-5-hydroxyisonicotinic-acid-in-advanced-materials-science
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3220440?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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